molecular formula C6H12N2O B12949440 (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one

Cat. No.: B12949440
M. Wt: 128.17 g/mol
InChI Key: CDVAQEBLCVPBNY-SCSAIBSYSA-N
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Description

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one (CAS 1638743-93-7) is an enantiopure, chiral pyrrolidinone derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . With a molecular formula of C6H12N2O and a molecular weight of 128.18 g/mol, this compound features a 4,4-dimethylpyrrolidin-2-one scaffold substituted with a 3-amino group in the (S) configuration . The stereochemistry of this compound is critical for its application in the synthesis of biologically active molecules, as the preparation of enantiopure derivatives has been a focus of scientific literature . This structure is a key feature in advanced research, particularly in the development of novel therapeutic agents. Studies on closely related 3-amino-4,4-dimethyl lithocholic acid derivatives have demonstrated their significance as activators of the SHP1 enzyme, a protein tyrosine phosphatase that plays a key role in negatively regulating signaling pathways responsible for pathological cell processes in cancers . Such compounds have shown potent anti-tumor effects in vitro against leukemia and lung cancer cell lines, highlighting the potential of this chemical scaffold in oncology research . The mechanism of action for these analogues involves a novel allosteric activation of SHP1, whereby the small molecule binds to a central pocket to stabilize the enzyme's active conformation . As a specialized chemical, this compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed, and the material must be stored under recommended conditions .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

CDVAQEBLCVPBNY-SCSAIBSYSA-N

Isomeric SMILES

CC1(CNC(=O)[C@H]1N)C

Canonical SMILES

CC1(CNC(=O)C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-3-Amino-4,4-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Overview of Analogues

The following compounds are selected for comparison based on structural homology or shared biological targets:

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one
  • Core structure: Pyrrolidinone (lactam ring).
  • Substituents: 3-amino, 4,4-dimethyl.
  • Molecular weight : ~156.2 g/mol (estimated).
  • Applications: Potential enzyme inhibitor (inference from structural analogs).
  • Status : Discontinued due to unspecified challenges .
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic Acid
  • Core structure : Cyclopentene with a carboxylic acid group.
  • Substituents: 3-amino, 4,4-dihalo (halogen-dependent), conjugated double bond.
  • Molecular weight : ~230–250 g/mol (varies with halogen).
  • Applications: Selective inactivator of human ornithine aminotransferase (OAT), as patented in 2024 .
  • Key advantage : Halogen atoms enhance electrophilicity, enabling covalent binding to OAT’s active site .
[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid
  • Core structure : Pyrrolidine with acetic acid moiety.
  • Substituents: 1-benzyl, 2-alkylamino chain.
  • Molecular weight : ~350.4 g/mol (estimated).
  • Applications : Likely designed as a receptor ligand or prodrug due to benzyl and carboxylic acid groups.
  • Status : Discontinued .

Structural and Functional Comparison

Table 1: Comparative Data
Feature Compound A Compound B Compound C
Core structure Pyrrolidinone (lactam) Cyclopentene-carboxylic acid Pyrrolidine-acetic acid hybrid
Substituents 3-amino, 4,4-dimethyl 3-amino, 4,4-dihalo, conjugated double bond 1-benzyl, 2-alkylamino, acetic acid
Molecular weight ~156.2 g/mol ~230–250 g/mol ~350.4 g/mol
Lipophilicity (logP) Moderate (dimethyl groups increase logP) Low to moderate (halogens may elevate logP) High (benzyl group dominates)
Biological target Hypothesized enzyme inhibitor Human ornithine aminotransferase (OAT) Undisclosed (structural features suggest CNS targets)
Status Discontinued Patented Discontinued

Key Research Findings and Mechanistic Insights

Compound A vs. Compound B: Compound B’s dihalo substituents and conjugated system enable covalent interaction with OAT, a mechanism absent in Compound A due to its electron-donating dimethyl groups . The pyrrolidinone core of Compound A may offer better metabolic stability than Compound B’s cyclopentene-carboxylic acid, but its discontinued status implies inferior target engagement or selectivity .

Compound A vs. Compound C: Compound C’s benzyl group enhances blood-brain barrier penetration, making it suitable for CNS applications, whereas Compound A’s compact structure may limit tissue distribution .

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